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Compound of Interest

Compound Name: Omeprazole acid

Cat. No.: B027885 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vitro metabolism of

omeprazole, a widely used proton pump inhibitor, with a focus on the cytochrome P450 (CYP)

enzyme system. This document details the primary metabolic pathways, the kinetics of the

enzymatic reactions, and the experimental protocols for studying these processes.

Introduction
Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450

superfamily of enzymes.[1][2][3] The rate and pathway of its metabolism are crucial

determinants of its pharmacokinetic profile and clinical efficacy. Genetic polymorphisms in CYP

enzymes can lead to significant inter-individual variability in omeprazole clearance, affecting

therapeutic outcomes.[3][4] Understanding the in vitro metabolism of omeprazole is therefore

essential for drug development, drug-drug interaction studies, and personalized medicine.

The two main cytochrome P450 isoforms responsible for omeprazole metabolism are

CYP2C19 and CYP3A4.[3][5] CYP2C19 is the principal enzyme involved in the 5-hydroxylation

of omeprazole, a major metabolic pathway, while CYP3A4 is primarily responsible for its

sulfonation.[5]
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The in vitro metabolism of omeprazole proceeds through several key pathways, resulting in the

formation of various metabolites. The primary reactions are hydroxylation and sulfonation,

catalyzed by CYP2C19 and CYP3A4, respectively. Other minor metabolites are also formed.

The main metabolic routes are:

5-Hydroxylation: Catalyzed predominantly by CYP2C19, this reaction forms 5-

hydroxyomeprazole.[5][6]

Sulfonation: Primarily mediated by CYP3A4, this pathway leads to the formation of

omeprazole sulfone.[5]

5'-O-Desmethylation: This is another metabolic route, and studies suggest that CYP2C19 is

more important for the 5-O-desmethyl formation from the S-enantiomer of omeprazole than

for its 5-hydroxylation.[7]

These primary metabolites can undergo further metabolism. For instance, 5-

hydroxyomeprazole can be further oxidized to a hydroxysulphone metabolite.[8]

Below is a diagram illustrating the primary metabolic pathways of omeprazole.
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Caption: Primary metabolic pathways of omeprazole.

Quantitative Data on Omeprazole Metabolism
The kinetics of omeprazole metabolism by CYP2C19 and CYP3A4 have been characterized in

various in vitro systems, including human liver microsomes (HLMs) and recombinant human

CYP enzymes. The following tables summarize key quantitative data.
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Table 1: Kinetic Parameters for Omeprazole Metabolism by Recombinant Human CYP

Enzymes

CYP Isoform Metabolite
Kinetic
Parameter

Value Reference

CYP2C19

5-

Hydroxyomepraz

ole

Turnover

Number

13.4 ± 1.4

nmol/min/nmol

P450

[6]

CYP3A4

5-

Hydroxyomepraz

ole

Turnover

Number

5.7 ± 1.1

nmol/min/nmol

P450

[6]

CYP3A4
Omeprazole

Sulfone

Turnover

Number

7.4 ± 0.9

nmol/min/nmol

P450

[6]

CYP2C8

5-

Hydroxyomepraz

ole

Turnover

Number

2.2 ± 0.1

nmol/min/nmol

P450

[6]

CYP2C18

5-

Hydroxyomepraz

ole

Turnover

Number

1.5 ± 0.1

nmol/min/nmol

P450

[6]

CYP2C9

5-

Hydroxyomepraz

ole

Turnover

Number

~0.5

nmol/min/nmol

P450

[6]

Table 2: Intrinsic Clearance (CLint) for the Metabolism of Omeprazole Enantiomers in Human

Liver Microsomes
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Enantiomer Metabolite
Intrinsic Clearance
(CLint) (µL/min/mg
protein)

Reference

S-Omeprazole 5-Hydroxyomeprazole Low [7]

R-Omeprazole 5-Hydroxyomeprazole
10-fold higher than S-

omeprazole
[7]

S-Omeprazole Omeprazole Sulfone
Higher than R-

omeprazole
[7]

R-Omeprazole Omeprazole Sulfone
Lower than S-

omeprazole
[7]

S-Omeprazole
5-O-

Desmethylomeprazole

Higher than R-

omeprazole
[7]

R-Omeprazole
5-O-

Desmethylomeprazole

Lower than S-

omeprazole
[7]

S-Omeprazole Total (all metabolites) 14.6 [7]

R-Omeprazole Total (all metabolites) 42.5 [7]

Table 3: Inhibition of CYP2C19 and CYP3A4 by Omeprazole and its Metabolites
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Inhibitor Target Enzyme IC50 (µM) Reference

Omeprazole CYP2C19 8.4 ± 0.6 [9]

Omeprazole CYP3A4 40 ± 4 [9]

Omeprazole Sulfone CYP2C19 Potent [9]

Omeprazole Sulfone CYP3A4
More potent than

Omeprazole
[9]

5-Hydroxyomeprazole CYP2C19 Inhibitory [9]

5-Hydroxyomeprazole CYP3A4
More potent than

Omeprazole
[9]

5'-O-

Desmethylomeprazole
CYP2C19 Inhibitory [9]

5'-O-

Desmethylomeprazole
CYP3A4

More potent than

Omeprazole
[9]

Carboxyomeprazole CYP2C19 Inhibitory [9]

Carboxyomeprazole CYP3A4 Inhibitory [9]

Experimental Protocols
In Vitro Metabolism Assay Using Human Liver
Microsomes (HLMs)
This protocol describes a general procedure for assessing the metabolism of omeprazole in

human liver microsomes.
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Preparation

Incubation

Analysis

Prepare Reagents:
- Omeprazole Stock Solution

- HLM Suspension
- NADPH Regenerating System

- Quenching Solution

Pre-incubate Omeprazole and HLMs
(e.g., 10 min at 37°C)

Initiate Reaction with NADPH

Incubate at 37°C
(e.g., 30 min)

Terminate Reaction
(e.g., add ice-cold acetonitrile)

Centrifuge to Pellet Protein

Collect Supernatant

Analyze by HPLC-MS/MS

Click to download full resolution via product page

Caption: General workflow for an in vitro metabolism assay.
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Materials:

Omeprazole

Pooled human liver microsomes (HLMs)

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate

dehydrogenase)

Magnesium chloride (MgCl2)

Quenching solution (e.g., ice-cold acetonitrile)

Internal standard (for analytical quantification)

Procedure:

Preparation:

Prepare a stock solution of omeprazole in a suitable solvent (e.g., methanol or DMSO).

Prepare a suspension of HLMs in potassium phosphate buffer.

Prepare the NADPH regenerating system according to the manufacturer's instructions.

Incubation:

In a microcentrifuge tube, combine the HLM suspension, potassium phosphate buffer, and

omeprazole solution.

Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the

substrate to equilibrate with the enzymes.[9]

Initiate the metabolic reaction by adding the NADPH regenerating system.

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).[9] The

incubation time should be within the linear range of metabolite formation.
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Termination:

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal

standard.

Sample Processing:

Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

Transfer the supernatant to a new tube for analysis.

Analytical Method: HPLC-MS/MS for Omeprazole and
Metabolites
This protocol outlines a typical HPLC-MS/MS method for the simultaneous quantification of

omeprazole and its major metabolites.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) system

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

Column: A reversed-phase C18 column (e.g., ProntoSil AQ, C18) is commonly used.[10]

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM

ammonium acetate in water, pH 7.25) and an organic solvent (e.g., acetonitrile) is typical.[10]

Flow Rate: A flow rate of around 0.3-1.0 mL/min is generally employed.[11][12]

Injection Volume: Typically 1-10 µL.[11][12]

Column Temperature: Maintained at around 35-40°C.[12][13]

Mass Spectrometric Conditions:
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Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.[11]

Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is

used for quantification.

Monitored Transitions (m/z):

Omeprazole: e.g., 346 -> 198[10][14]

5-Hydroxyomeprazole: e.g., 362 -> appropriate fragment[10]

Omeprazole Sulfone: e.g., 362 -> appropriate fragment[10]

Internal Standard: Dependent on the chosen standard (e.g., lansoprazole).[11]

Sample Preparation:

Liquid-Liquid Extraction (LLE): A common method for extracting the analytes from the

plasma or microsomal incubation matrix.[10]

Solid-Phase Extraction (SPE): Can also be used for sample cleanup and concentration.[12]

Conclusion
The in vitro metabolism of omeprazole is a complex process primarily mediated by CYP2C19

and CYP3A4. The kinetic parameters of these enzymatic reactions are well-characterized and

demonstrate the significant role of CYP2C19 in the high-affinity hydroxylation of omeprazole.

The provided experimental protocols offer a foundation for researchers to design and conduct

in vitro studies to further investigate the metabolism of omeprazole and other xenobiotics. A

thorough understanding of these in vitro processes is critical for predicting in vivo

pharmacokinetics, assessing drug-drug interaction potential, and advancing the principles of

personalized medicine.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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